molecular formula C12H12N4O3S2 B2800906 4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 898657-67-5

4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2800906
CAS No.: 898657-67-5
M. Wt: 324.37
InChI Key: ODRGRVRROBDZMV-UHFFFAOYSA-N
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Description

The compound “4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The molecule also contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals and has diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its stability would depend on the stability of the individual functional groups .

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds similar to 4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential in developing antimicrobial and antifungal agents Sych et al., 2019.

Inhibition of Human Carbonic Anhydrase Isoforms

Research by Ulus et al. (2016) on compounds structurally related to this compound revealed their effectiveness as inhibitors of carbonic anhydrases, particularly isoforms hCA I, II, IV, and VII. These findings suggest their potential therapeutic application in conditions where inhibition of carbonic anhydrase is beneficial Ulus et al., 2016.

Nematocidal Activity

Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, which showed significant nematocidal activity against Bursaphelenchus xylophilus. This research points to the potential of such compounds in agricultural applications, particularly in controlling nematode pests Liu et al., 2022.

Anticancer Activity

A study by Tiwari et al. (2017) developed a series of compounds incorporating the 1,3,4-thiadiazole moiety for anticancer evaluation. Several of these compounds showed promising anticancer activity against a variety of human cancer cell lines, suggesting the potential for these types of molecules in cancer therapy Tiwari et al., 2017.

Anticonvulsant Activity

Research into 2,5-disubstituted-1,3,4-thiadiazole derivatives, including molecules structurally related to this compound, has shown potential anticonvulsant activity. These findings highlight the therapeutic potential of such compounds in treating seizures or epilepsy Harish et al., 2014.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some thiadiazole derivatives have been found to have significant cytotoxicity on several tumor cell lines .

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c17-11(14-12-15-13-7-20-12)8-1-5-10(6-2-8)21(18,19)16-9-3-4-9/h1-2,5-7,9,16H,3-4H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGRVRROBDZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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